3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid
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Overview
Description
“3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 2260931-59-5 . It has a molecular weight of 418.45 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C24H22N2O5/c27-23(28)21-14-31-25-22(21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 418.45 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to "3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid" are fundamental aspects of research. Studies such as those by Yu et al. (2006) on coordination polymers highlight the creation of new compounds with potential applications in photoluminescence. Their work demonstrates the synthesis of 2D coordination polymers, showcasing the importance of structural analysis in understanding the properties of such compounds (Yu et al., 2006).
Molecular Interactions and Properties
Research by Shukla et al. (2017) and Vrabel et al. (2014) on derivatives of triazoles and piperidine-2-carboxylic acid showcases the synthesis and detailed analysis of intermolecular interactions. These studies are vital for understanding the molecular packing, which is crucial for the material's properties and potential applications. Such research often leads to insights into the design of molecules with specific functions, including biological activity (Shukla et al., 2017), (Vrabel et al., 2014).
Photoluminescence and Quantum Chemical Methods
Investigations into the spectroscopic properties of related compounds, as conducted by Devi et al. (2020), use quantum chemical methods to explore their electronic structure. This research is essential for the development of new materials with specific optical properties, which can be applied in areas such as sensing, imaging, and information storage (Devi et al., 2020).
Antimicrobial and Biological Activity
Research into the biological activity of compounds structurally related to "this compound" is a significant area of interest. For example, studies on novel 1,2,4-oxadiazoles by Sangshetti and Shinde (2011) demonstrate the antimicrobial potential of these compounds. This research is crucial for the development of new therapeutic agents (Sangshetti & Shinde, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-23(28)22-13-21(25-31-22)15-9-11-26(12-10-15)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBSDXZSCNISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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